6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 6th position and a carboxylic acid group at the 2nd position, forming a hydrochloride salt. This compound is known for its utility in organic synthesis and as a reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 6-(Dimethylamino)pyridine with a carboxylating agent under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base to introduce the carboxylic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of catalysts to form esters.
Amidation: The carboxylic acid group can form amides when reacted with amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Esterification: Catalysts like sulfuric acid or 4-dimethylaminopyridine (DMAP) are employed.
Amidation: Coupling agents like carbodiimides (e.g., EDC) are used to facilitate the reaction.
Major Products
Substitution Reactions: Substituted pyridine derivatives.
Esterification: Esters of 6-(Dimethylamino)pyridine-2-carboxylic acid.
Amidation: Amides of 6-(Dimethylamino)pyridine-2-carboxylic acid.
Scientific Research Applications
6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and amidation reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical transformations. In esterification reactions, it forms an acetylpyridinium intermediate, which then reacts with alcohols to form esters. In amidation reactions, it activates the carboxylic acid group, enabling the formation of amides .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst with similar applications in esterification and amidation reactions.
Pyridine-2-carboxylic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
6-Aminopyridine-2-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in chemical behavior
Uniqueness
6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to act as a nucleophilic catalyst and participate in a wide range of reactions makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-3-4-6(9-7)8(11)12;/h3-5H,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIRJHZEACNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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